molecular formula C17H22O2S B14414906 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 81842-04-8

8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No.: B14414906
CAS No.: 81842-04-8
M. Wt: 290.4 g/mol
InChI Key: QQFRKRWAEUZJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirocyclic framework, which is a common motif in many biologically active molecules. The presence of a phenylsulfanyl group adds to its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable dioxaspiro compound with a phenylsulfanylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, sodium hydride, organic solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene is not fully understood, but it is believed to interact with various molecular targets due to its structural properties. The phenylsulfanyl group may play a role in binding to specific enzymes or receptors, while the spirocyclic framework provides stability and rigidity to the molecule. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Phenylsulfonyl)-1,4-dioxaspiro[4.5]dec-6-ene
  • 8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-7-ene
  • 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Uniqueness

8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene stands out due to the presence of the phenylsulfanyl group, which imparts unique chemical reactivity and potential biological activity. The spirocyclic framework also contributes to its stability and versatility in various applications.

Properties

CAS No.

81842-04-8

Molecular Formula

C17H22O2S

Molecular Weight

290.4 g/mol

IUPAC Name

8-(3-phenylsulfanylpropyl)-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C17H22O2S/c1-2-6-16(7-3-1)20-14-4-5-15-8-10-17(11-9-15)18-12-13-19-17/h1-3,6-8H,4-5,9-14H2

InChI Key

QQFRKRWAEUZJLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1CCCSC3=CC=CC=C3)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.